An In-depth Technical Guide to the Physicochemical Properties of 1-Acetamidocyclopentane-1-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetamidocyclopentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Constrained Scaffold for Modern Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a balance of drug-like properties and synthetic accessibility is perpetual. 1-Acetamidocyclopentane-1-carboxylic acid, a derivative of the non-proteinogenic amino acid cycloleucine, represents a compelling scaffold. Its inherent conformational rigidity, imparted by the cyclopentyl ring, and the presence of key functional groups—a carboxylic acid and an N-acetyl group—make it an intriguing building block for the design of peptidomimetics, enzyme inhibitors, and other therapeutics. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug discovery and development, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Acetamidocyclopentane-1-carboxylic acid. In the absence of extensive experimental data in peer-reviewed literature, this document combines available information with established scientific principles and detailed experimental protocols to offer a robust resource for researchers.
Molecular Identity and Core Properties
1-Acetamidocyclopentane-1-carboxylic acid is structurally characterized by a cyclopentane ring substituted at the C1 position with both a carboxylic acid group and an acetamido group. This α,α-disubstituted amino acid derivative possesses a unique steric and electronic profile.
| Property | Value | Source |
| IUPAC Name | 1-Acetamidocyclopentane-1-carboxylic acid | - |
| Synonyms | 1-(Acetylamino)cyclopentanecarboxylic acid | - |
| CAS Number | 4854-46-0 | |
| Molecular Formula | C₈H₁₃NO₃ | - |
| Molecular Weight | 171.19 g/mol | |
| Melting Point | 195-197 °C |
Key Physicochemical Parameters: A Deeper Dive
A molecule's behavior in both chemical and biological systems is governed by its physicochemical properties. For 1-Acetamidocyclopentane-1-carboxylic acid, a comprehensive experimental characterization is not yet widely published. Therefore, we present a combination of available data, predicted values, and the scientific rationale for these estimations.
Acidity (pKa)
The pKa of the carboxylic acid group is a critical parameter influencing the compound's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor interactions.
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Predicted pKa: While no experimental pKa has been reported for 1-Acetamidocyclopentane-1-carboxylic acid, we can estimate its value based on related structures. The pKa of the parent amino acid, 1-aminocyclopentanecarboxylic acid (cycloleucine), for its carboxylic acid group is approximately 2.62. The N-acetylation removes the basic amino group, which has an electron-withdrawing inductive effect, thus making the carboxyl group of the parent amino acid more acidic than a simple alkyl carboxylic acid. In 1-Acetamidocyclopentane-1-carboxylic acid, the acetamido group is also electron-withdrawing, suggesting the pKa will be lower than that of cyclopentanecarboxylic acid (pKa ≈ 4.9). The pKa values for N-acetylated proteinogenic amino acids generally fall in the range of 3.5 to 4.0. Given the α,α-disubstitution on the cyclopentyl ring, a pKa in the range of 3.5 to 4.5 is a reasonable estimate for 1-Acetamidocyclopentane-1-carboxylic acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The most accurate method for determining the pKa of a carboxylic acid is through potentiometric titration. This technique involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-Acetamidocyclopentane-1-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent such as methanol or ethanol can be used, and the pKa in the aqueous phase can be determined by extrapolation.
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel and use a magnetic stirrer for continuous mixing.
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Titration: Fill a calibrated burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.1 mL) to the analyte solution.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak, and the half-equivalence point is at half the volume of the titrant at the peak.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.
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Predicted LogP: There is no experimental LogP value for 1-Acetamidocyclopentane-1-carboxylic acid. The parent amino acid, 1-aminocyclopentanecarboxylic acid, has a very low LogP (around -1.5 to -2.0), indicating its high hydrophilicity. The N-acetylation masks the charge of the amino group and introduces a more lipophilic acetyl moiety. This will significantly increase the LogP. For comparison, the LogP of cyclopentanecarboxylic acid is approximately 1.5. Considering the presence of the polar amide and carboxylic acid groups, a predicted LogP in the range of 0.5 to 1.5 is plausible for the neutral form of 1-Acetamidocyclopentane-1-carboxylic acid.
Experimental Protocol: Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for the experimental determination of LogP.[1]
Methodology:
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Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.
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Sample Preparation: Prepare a stock solution of 1-Acetamidocyclopentane-1-carboxylic acid in either the aqueous or organic phase. The concentration should be high enough for accurate quantification but low enough to avoid saturation.
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Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the other phase.
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Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. Centrifugation may be necessary to fully separate the phases if an emulsion forms.
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Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Solubility
Solubility in aqueous and organic media is a critical determinant of a compound's utility in various stages of drug development, from formulation to bioavailability.
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Aqueous Solubility: The presence of a carboxylic acid and an amide group suggests that 1-Acetamidocyclopentane-1-carboxylic acid will have moderate aqueous solubility. The solubility will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt. At physiological pH (~7.4), the compound will be predominantly in its anionic form, enhancing its solubility.
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Organic Solubility: The compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), and lower solubility in nonpolar solvents like hexane and toluene. Studies on similar N-acetyl amino acid amides have shown that solvents like formic acid and hexafluoroisopropanol (HFIP) can be particularly effective for solubilization.[2]
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
A common approach to determine aqueous solubility involves a kinetic method for initial screening followed by a more rigorous thermodynamic equilibrium method.
Methodology (Thermodynamic Solubility):
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Sample Preparation: Add an excess amount of solid 1-Acetamidocyclopentane-1-carboxylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
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Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
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Result: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Synthesis and Purity Assessment
The reliable synthesis and characterization of 1-Acetamidocyclopentane-1-carboxylic acid are essential for its use in research and development.
Synthetic Pathway
A straightforward and common method for the synthesis of N-acetylated amino acids is the acetylation of the parent amino acid.
Reaction Scheme:
1-aminocyclopentanecarboxylic acid (cycloleucine) can be reacted with acetic anhydride in an aqueous basic solution (e.g., with sodium bicarbonate or sodium hydroxide) or in a mixture of acetic acid and acetic anhydride. The reaction is typically straightforward and high-yielding.
Purity Analysis
The purity of the synthesized compound should be rigorously assessed using a combination of analytical techniques.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard technique for assessing the purity of the compound and quantifying any impurities.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any structural isomers or impurities.
Conclusion and Future Directions
1-Acetamidocyclopentane-1-carboxylic acid is a promising building block in medicinal chemistry, offering a conformationally constrained scaffold. While some of its fundamental physicochemical properties, such as its melting point, are known, a comprehensive experimental characterization of its pKa, LogP, and solubility is lacking in the public domain. This technical guide has provided a framework for understanding these properties through estimation based on chemical principles and has detailed the standard experimental protocols for their determination.
For researchers and drug development professionals, the experimental validation of the predicted properties outlined in this guide is a critical next step. Such data will be invaluable for the rational design of novel therapeutics incorporating this unique scaffold and for the development of robust synthetic and formulation strategies.
References
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PubChem. Cycloleucine. [Link]
- Babić, S., Horvat, A. J., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
- Green, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.
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Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 175, 244-251. [Link]
